Ethyl 6-methyl-4-oxohept-6-enoate
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Overview
Description
Ethyl 6-methyl-4-oxohept-6-enoate is an organic compound with the molecular formula C10H16O3. It is a derivative of heptenoate, characterized by the presence of an ethyl ester group, a methyl group, and a keto group on the heptenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-methyl-4-oxohept-6-enoate can be synthesized through several methods. One common approach involves the alkylation of enolate ions. For instance, the enolate ion of ethyl acetoacetate can be alkylated with an appropriate alkyl halide under basic conditions to introduce the desired substituents . The reaction typically involves the use of sodium ethoxide in ethanol as the base and an alkyl halide such as methyl iodide .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the alkylation process while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-oxohept-6-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amides or different esters.
Scientific Research Applications
Ethyl 6-methyl-4-oxohept-6-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-oxohept-6-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis or keto reduction. The pathways involved include nucleophilic attack on the carbonyl carbon, leading to the formation of tetrahedral intermediates and subsequent product release .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-oxohept-6-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-oxohept-6-enoate: Similar structure but without the methyl group on the heptenoate backbone.
Uniqueness
Ethyl 6-methyl-4-oxohept-6-enoate is unique due to the presence of both a methyl group and an ethyl ester group on the heptenoate backbone. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various synthetic and research applications.
Properties
CAS No. |
137123-79-6 |
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Molecular Formula |
C10H16O3 |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 6-methyl-4-oxohept-6-enoate |
InChI |
InChI=1S/C10H16O3/c1-4-13-10(12)6-5-9(11)7-8(2)3/h2,4-7H2,1,3H3 |
InChI Key |
BIKXECDMWIYRPC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(=O)CC(=C)C |
Origin of Product |
United States |
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